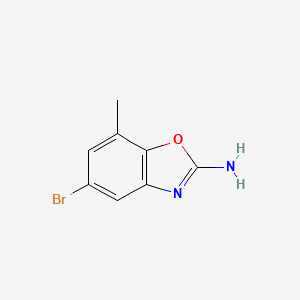

5-Bromo-7-methyl-1,3-benzoxazol-2-amine

Description

BenchChem offers high-quality 5-Bromo-7-methyl-1,3-benzoxazol-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-7-methyl-1,3-benzoxazol-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

5-bromo-7-methyl-1,3-benzoxazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2O/c1-4-2-5(9)3-6-7(4)12-8(10)11-6/h2-3H,1H3,(H2,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDUMZYBSWZHDHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1OC(=N2)N)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 5-Bromo-7-methyl-1,3-benzoxazol-2-amine

Executive Summary

In contemporary medicinal chemistry, the benzoxazole ring system serves as a privileged pharmacophore, frequently deployed as an isostere for nucleic acid bases or as a hinge-binding motif in kinase inhibitors. 5-Bromo-7-methyl-1,3-benzoxazol-2-amine (CAS: 1268110-58-2) is a highly functionalized heterocyclic building block designed specifically for advanced drug discovery programs. The presence of the primary amine and the oxazole core provides essential hydrogen-bonding interactions, while the 5-bromo substituent acts as a highly reactive synthetic handle for transition-metal-catalyzed cross-coupling reactions. This whitepaper details the physicochemical properties, structural rationale, and validated synthetic protocols for deploying this compound in the development of targeted therapeutics, such as PI3K inhibitors.

Structural & Physicochemical Profiling

The molecular architecture of 5-Bromo-7-methyl-1,3-benzoxazol-2-amine is purposefully engineered for late-stage functionalization. The 7-methyl group introduces localized steric bulk and increases the overall lipophilicity of the scaffold, which can favorably modulate the target residence time and membrane permeability of downstream active pharmaceutical ingredients (APIs).

The quantitative physical and chemical properties of the compound are summarized in the table below, derived from authoritative chemical databases [1].

| Property | Value |

| Chemical Name | 5-Bromo-7-methyl-1,3-benzoxazol-2-amine |

| CAS Registry Number | 1268110-58-2 |

| Molecular Formula | C 8 H 7 BrN 2 O |

| Molecular Weight | 227.06 g/mol |

| SMILES String | Cc1cc(Br)cc2nc(N)oc12 |

| InChI Key | MDUMZYBSWZHDHS-UHFFFAOYSA-N |

| Hydrogen Bond Donors | 1 (Primary amine group) |

| Hydrogen Bond Acceptors | 2 (Oxazole nitrogen and oxygen) |

Chemical Reactivity: The Borylation Pathway

The primary synthetic utility of 5-Bromo-7-methyl-1,3-benzoxazol-2-amine lies in its capacity to undergo palladium-catalyzed cross-coupling. The most critical transformation is the conversion of the aryl bromide into a pinacol boronate ester via a Miyaura borylation. This intermediate serves as a versatile nucleophilic partner in subsequent Suzuki-Miyaura couplings, enabling the construction of complex tricyclic systems or extended biaryl kinase inhibitors [2].

Workflow for the palladium-catalyzed borylation of the benzoxazole core.

Validated Experimental Protocol: Palladium-Catalyzed Miyaura Borylation

To ensure high-fidelity synthesis and prevent catalyst poisoning, the following protocol outlines a self-validating system for the borylation of 5-Bromo-7-methyl-1,3-benzoxazol-2-amine, adapted from patented methodologies for tricyclic PI3K inhibitor synthesis [2].

Step 1: Reagent Charging

-

Action: Charge a dry, argon-flushed reaction vessel with 5-bromo-7-methylbenzo[d]oxazol-2-amine (200 mg, 0.88 mmol), bis(pinacolato)diboron (268 mg, 1.06 mmol), 1,1′-bis(diphenylphosphino)ferrocene palladium dichloride dichloromethane complex[Pd(dppf)Cl 2 ·CH 2 Cl 2 ] (71.9 mg, 0.09 mmol), and potassium acetate (259 mg, 2.64 mmol).

-

Causality: Bis(pinacolato)diboron provides the boron source. Pd(dppf)Cl 2 is selected because the bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating the reductive elimination step while suppressing unwanted reductive dehalogenation. Potassium acetate (KOAc) acts as a mild base; it is crucial because stronger bases (like Na 2 CO 3 ) would prematurely hydrolyze the diboron reagent or degrade the benzoxazole ring.

Step 2: Solvation

-

Action: Suspend the solid mixture in anhydrous 1,4-dioxane (2.6 mL).

-

Causality: 1,4-dioxane is a polar aprotic solvent with a high boiling point (101°C). It provides the necessary thermal runway for the oxidative addition step while maintaining the solubility of both the highly polar inorganic base and the organic substrates.

Step 3: Degassing

-

Action: Sparge the reaction mixture with argon gas for 10–15 minutes.

-

Causality: Molecular oxygen must be rigorously excluded. Oxygen rapidly oxidizes the electron-rich phosphine ligands of the catalyst to phosphine oxides, permanently deactivating the active Pd(0) species and halting the catalytic cycle.

Step 4: Thermal Activation

-

Action: Seal the vessel and stir the mixture at 110°C for 2 hours.

-

Causality: The oxidative addition of the aryl bromide to the Pd(0) catalyst represents a high kinetic barrier. Heating to 110°C provides the thermodynamic driving force required to overcome this barrier, ensuring complete conversion within 2 hours while minimizing the thermal degradation of the newly formed boronate ester.

Step 5: Workup and Isolation

-

Action: Cool the resultant mixture to room temperature, filter through a pad of Celite to remove palladium black and inorganic salts, and concentrate under reduced pressure for subsequent purification.

Application in Drug Discovery: PI3K Inhibitor Development

Derivatives of 5-Bromo-7-methyl-1,3-benzoxazol-2-amine are heavily utilized in the oncology sector, specifically in the synthesis of targeted therapies like Phosphoinositide 3-kinase (PI3K) inhibitors [2]. PI3K is a lipid kinase that phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This signaling cascade is frequently hyperactivated in malignant transformations, driving tumor cell survival, proliferation, and metastasis.

By utilizing the 2-aminobenzoxazole core, medicinal chemists can design molecules that competitively bind to the ATP-binding pocket of the PI3K catalytic domain. The 2-amine group acts as a critical hydrogen bond donor to the hinge region of the kinase, anchoring the inhibitor and shutting down the downstream AKT signaling pathway.

PI3K signaling cascade targeted by benzoxazole-derived inhibitors.

References

- Molport Database:5-bromo-7-methyl-1,3-benzoxazol-2-amine Physicochemical Properties. Molport.

- US Patent 10065970B2:Tricyclic PI3K inhibitor compounds and methods of use.

- BLD Pharm:6-BRomo-5-methyl-1,3-benzoxazol-2-amine and related deriv

An In-depth Technical Guide to the Synthesis and Crystallographic Analysis of 5-Bromo-7-methyl-1,3-benzoxazol-2-amine

This guide provides a comprehensive technical overview of the methodologies involved in the synthesis, crystallization, and X-ray diffraction analysis of the novel compound 5-Bromo-7-methyl-1,3-benzoxazol-2-amine. Tailored for researchers in crystallography, medicinal chemistry, and materials science, this document elucidates the causal reasoning behind experimental choices and provides a framework for the structural determination of new benzoxazole derivatives.

Introduction: The Significance of Benzoxazole Scaffolds

Benzoxazoles are a prominent class of heterocyclic compounds that are integral to numerous natural products and pharmacologically active molecules. Their rigid, planar structure and capacity for hydrogen bonding make them privileged scaffolds in drug discovery, with applications as kinase inhibitors, antimicrobial agents, and antitumor compounds. The precise determination of their three-dimensional structure is paramount for understanding structure-activity relationships (SAR) and for the rational design of new therapeutic agents.

This guide focuses on the specific, yet uncharacterized, molecule: 5-Bromo-7-methyl-1,3-benzoxazol-2-amine. The introduction of a bromine atom and a methyl group to the benzoxazole core is anticipated to modulate its electronic properties and steric profile, potentially leading to novel biological activities. The following sections will detail a proposed synthetic route and a comprehensive plan for its structural elucidation via single-crystal X-ray diffraction.

Synthesis and Crystallization: From Precursors to Single Crystals

A robust and reproducible synthesis is the cornerstone of any crystallographic study. The proposed synthesis of 5-Bromo-7-methyl-1,3-benzoxazol-2-amine is based on established methods for the preparation of 2-aminobenzoxazoles, which often involve the cyclization of 2-aminophenol precursors.[1][2]

Proposed Synthetic Pathway

The synthesis commences with the commercially available 2-amino-4-bromo-6-methylphenol. The key transformation is the cyclization reaction with cyanogen bromide (BrCN), a highly effective but toxic reagent that necessitates stringent safety protocols.

Caption: Proposed synthesis of 5-Bromo-7-methyl-1,3-benzoxazol-2-amine.

Detailed Synthetic Protocol

-

Reaction Setup: In a well-ventilated fume hood, a solution of 2-amino-4-bromo-6-methylphenol (1.0 eq) in anhydrous acetone is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Addition of Base: Anhydrous potassium carbonate (2.0 eq) is added to the solution to act as a base.

-

Addition of Cyanogen Bromide: A solution of cyanogen bromide (1.1 eq) in acetone is added dropwise to the reaction mixture at 0 °C.

-

Reaction Progression: The reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Workup and Purification: Upon completion, the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel.

Crystal Growth Methodology

The successful growth of high-quality single crystals is often the most challenging step. Several techniques should be systematically explored.

-

Slow Evaporation: A saturated solution of the purified compound is prepared in a suitable solvent (e.g., ethanol, acetone, or a mixture) and left in a loosely covered vial to allow for slow evaporation of the solvent.[3]

-

Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a small, open vial, which is then placed in a larger, sealed container with a less volatile anti-solvent.

-

Cooling: A hot, saturated solution of the compound is slowly cooled to room temperature, and then further cooled in a refrigerator or cryostat.

X-ray Diffraction Analysis: Elucidating the Molecular Structure

Single-crystal X-ray diffraction is the definitive method for determining the precise atomic arrangement within a crystalline solid.

Experimental Workflow

The workflow for single-crystal X-ray diffraction is a multi-step process that requires careful execution and data analysis.

Caption: Workflow for single-crystal X-ray diffraction analysis.

Step-by-Step Protocol

-

Crystal Selection and Mounting: A suitable single crystal with well-defined faces and no visible defects is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation). The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated.

-

Data Reduction: The collected images are processed to integrate the intensities of the diffraction spots and to apply corrections for factors such as Lorentz and polarization effects.

-

Structure Solution: The initial atomic positions are determined from the diffraction data using methods such as Patterson or direct methods.

-

Structure Refinement: The initial structural model is refined against the experimental data to improve the agreement between the observed and calculated structure factors. This involves adjusting atomic positions, displacement parameters, and other model parameters.

-

Structure Validation: The final refined structure is validated using software tools to check for geometric and crystallographic consistency.

Expected Crystallographic Data and Structural Features

While the precise crystal structure is yet to be determined, we can anticipate the types of data that will be obtained and the key structural features of interest.

Crystallographic Data Summary

The final output of a successful crystallographic study is a set of data that precisely describes the crystal and molecular structure.

| Parameter | Description |

| Formula | C₈H₇BrN₂O |

| Molecular Weight | 227.06 g/mol |

| Crystal System | To be determined |

| Space Group | To be determined |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Volume | V (ų) |

| Z | Number of molecules per unit cell |

| Calculated Density | Dₓ (g/cm³) |

| R-factor | Measure of agreement between observed and calculated data |

Key Structural Insights

The analysis of the refined crystal structure will provide valuable insights into:

-

Molecular Geometry: Precise bond lengths, bond angles, and torsion angles will confirm the connectivity and conformation of the molecule.

-

Intermolecular Interactions: The packing of molecules in the crystal lattice will reveal the nature and geometry of non-covalent interactions, such as hydrogen bonds and halogen bonds. The presence of the amino group and the bromine atom makes these interactions highly probable.

-

Planarity: The degree of planarity of the benzoxazole ring system can be quantified.

Conclusion

The structural elucidation of 5-Bromo-7-methyl-1,3-benzoxazol-2-amine represents a valuable contribution to the fields of medicinal chemistry and materials science. The methodologies outlined in this guide provide a comprehensive roadmap for the synthesis, crystallization, and X-ray diffraction analysis of this and other novel benzoxazole derivatives. The resulting structural information will be crucial for understanding its chemical properties and for guiding the future design of related compounds with enhanced biological or material functions.

References

-

Crystal data for 5-Bromo-7-methyl-2-(4-methylphenyl)-3-methylsulfinyl-1-benzofuran. Acta Crystallographica Section E: Crystallographic Communications, E70(Pt 11), 1361–1364. Available at: [Link]

-

Kavková, K., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(21), 19373–19382. Available at: [Link]

-

Kavková, K., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(21), 19373–19382. Available at: [Link]

Sources

Unveiling the Pharmacological Mechanisms of 2-Aminobenzoxazole Derivatives: A Technical Whitepaper

Executive Summary

The 2-aminobenzoxazole scaffold has emerged as a privileged structure in modern medicinal chemistry. Characterized by a benzene ring fused to an oxazole ring with an amino group at the 2-position, this heterocyclic system offers exceptional hydrogen-bonding capabilities, metabolic stability, and a versatile platform for structural diversification. In my experience leading drug discovery pipelines, the true value of 2-aminobenzoxazoles lies in their polypharmacological potential. By fine-tuning the peripheral substitutions, this core can be directed toward vastly different biological targets, ranging from lipid transporters in autoimmune diseases to metalloenzymes in hypoxic tumors.

This whitepaper dissects the mechanisms of action of 2-aminobenzoxazole derivatives across three primary therapeutic domains: immunomodulation, oncology, and infectious diseases. Furthermore, it details the self-validating experimental protocols required to synthesize and evaluate these compounds with absolute scientific rigor.

Mechanism of Action I: Spns2 Transporter Inhibition (Immunomodulation)

One of the most groundbreaking applications of the 2-aminobenzoxazole scaffold is the targeted inhibition of Spinster Homolog 2 (Spns2), a transporter responsible for the extracellular export of Sphingosine-1-Phosphate (S1P).

The Causality of the Target

S1P is a bioactive lipid crucial for lymphocyte egress from lymphoid organs. Marketed drugs like fingolimod target S1P receptors (S1P1) directly, but this downstream engagement often leads to off-target cardiac toxicity (e.g., bradycardia). Targeting the Spns2 transporter upstream of the receptor presents a highly rational alternative: it halts the supply of S1P to the receptor, recapitulating the efficacy of S1P modulators while bypassing direct receptor-mediated adverse events (1)[1].

Recent structure-activity relationship (SAR) studies identified 2-aminobenzoxazole as a highly viable scaffold for Spns2 inhibition. Optimization led to the development of compound SLB1122168 (33p) , a potent inhibitor that blocks Spns2-mediated S1P release with an IC50 of 94 nM, inducing dose-dependent lymphopenia in rodent models (1)[2].

Fig 1: Spns2-mediated S1P export pathway and inhibition by 2-aminobenzoxazole derivatives.

Mechanism of Action II: Carbonic Anhydrase IX/XII Inhibition (Oncology)

In the oncological landscape, hypoxia drives the overexpression of tumor-associated Carbonic Anhydrases (CA IX and XII). These metalloenzymes catalyze the reversible hydration of carbon dioxide, creating a highly acidic extracellular tumor microenvironment that promotes metastasis and chemoresistance.

Rational Design of Coumarin-Appended Derivatives

By appending a coumarin moiety to the 2-aminobenzoxazole core, researchers have engineered highly selective prodrug inhibitors. The coumarin ring undergoes hydrolysis by the zinc-bound hydroxide within the CA active site, generating a cinnamic acid derivative that irreversibly binds to the enzyme. The 2-aminobenzoxazole tail acts as a critical anchoring group, interacting with the hydrophobic pockets of the CA IX/XII active sites to ensure isoform selectivity over off-target cytosolic CA I and II. These conjugates exhibit inhibition constants ( Ki ) in the mid-nanomolar range, effectively neutralizing tumor acidity and restoring the efficacy of co-administered chemotherapeutics (3)[3].

Mechanism of Action III: Antimicrobial and Antifungal Efficacy

Beyond mammalian targets, 2-aminobenzoxazoles demonstrate profound activity against phytopathogenic fungi and multi-drug resistant bacteria.

When conjugated with isatin derivatives, the resulting benzoxazole-isatin hybrids exhibit potent antimicrobial activity through the disruption of bacterial DNA topoisomerases and kinase pathways. The presence of electron-withdrawing groups on the isatin ring significantly enhances membrane permeability, yielding Minimum Inhibitory Concentrations (MIC) between 10 and 100 µg/mL against various bacterial strains (4)[4]. Furthermore, simple 2-aminobenzoxazole derivatives have shown exceptional broad-spectrum preventative effects against agricultural fungi such as Botrytis cinerea, outperforming commercial fungicides like hymexazol with EC50 values as low as 1.48 µg/mL (5)[5].

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols have been engineered with built-in causality and orthogonal validation steps.

Protocol A: Synthesis of the 2-Aminobenzoxazole Core

Traditional syntheses using harsh acyl chlorides often result in poor yields due to the degradation of sensitive phenolic precursors. We utilize a milder, step-wise approach.

-

Amide Formation (Mild Activation): React 2-amino-4-bromo-phenol with the desired carboxylic acid using 1,1'-Carbonyldiimidazole (CDI) and DIEA in dichloromethane (DCM) for 16 hours.

-

Causality: CDI forms an active acylimidazole intermediate that cleanly reacts with the amine without inducing epimerization or side reactions with the free phenol group.

-

-

Mitsunobu Cyclization: Subject the resulting amide to an intramolecular Mitsunobu reaction using Triphenylphosphine ( PPh3 ) and Diisopropyl azodicarboxylate (DIAD) in THF at 70°C for 4 hours.

-

Causality: The Mitsunobu conditions allow for stereospecific dehydration under strictly neutral conditions, forcing the cyclization into the benzoxazole ring while preserving the integrity of the bromo-substituent for downstream functionalization.

-

-

Suzuki-Miyaura Cross-Coupling: React the brominated benzoxazole intermediate with a boronic acid/ester using Pd(dppf)Cl2⋅CH2Cl2 and 3M KOH in THF at 70°C.

-

Causality: The bromo-group acts as a versatile handle. The specific palladium catalyst chosen ensures high turnover rates even for sterically hindered substrates.

-

Fig 2: Step-by-step synthetic workflow and orthogonal validation of 2-aminobenzoxazoles.

Protocol B: Orthogonal Validation of Spns2 Inhibition (LC-MS/MS)

A common pitfall in transporter assays is confusing transport inhibition with synthesis inhibition (e.g., inhibiting Sphingosine Kinase instead of Spns2). This protocol is self-validating.

-

Incubation: Plate Spns2-expressing cells and treat with the synthesized 2-aminobenzoxazole derivative at varying concentrations (10 nM to 10 µM) for 2 hours.

-

Dual-Compartment Extraction: Collect the extracellular media separately from the cellular lysate. Extract lipids using a methanol/chloroform precipitation method.

-

LC-MS/MS Quantification: Quantify S1P levels in both compartments using a triple quadrupole mass spectrometer.

-

Self-Validating Logic: A true Spns2 inhibitor must show a dose-dependent decrease in extracellular S1P concomitant with an accumulation of intracellular S1P. If intracellular S1P also decreases, the compound is a false positive acting on upstream kinases.

-

Quantitative Pharmacological Data

The following table summarizes the quantitative efficacy data of key 2-aminobenzoxazole derivatives across different therapeutic targets, demonstrating the scaffold's versatility.

| Compound / Derivative Class | Primary Target | Therapeutic Indication | Efficacy Metric | Reference |

| SLB1122168 (33p) | Spns2 Transporter | Autoimmune / MS | IC50=94±6 nM | [1] |

| SLF1081851 (16d) | Spns2 Transporter | Autoimmune / MS | IC50=1.93 µM | [1] |

| Coumarin-Appended (3a-d) | Carbonic Anhydrase IX/XII | Oncology (Hypoxic Tumors) | Ki = Mid-nanomolar | [2] |

| Simple Derivatives (3a, 3c) | Phytopathogenic Fungi | Agricultural Antifungal | EC50=1.48−16.6 µg/mL | [3] |

| Benzoxazole-Isatin (3d) | Bacterial Topoisomerases | Antimicrobial | MIC = 10 - 100 µg/mL | [4] |

References

- Title: 2-Aminobenzoxazole Derivatives as Potent Inhibitors of the Sphingosine-1-Phosphate Transporter Spinster Homolog 2 (Spns2)

- Title: Full article: 2-Aminobenzoxazole-appended coumarins as potent and selective inhibitors of tumour-associated carbonic anhydrases Source: Taylor & Francis URL

- Title: Design and synthesis of small molecular 2-aminobenzoxazoles as potential antifungal agents against phytopathogenic fungi Source: PMC URL

- Title: Design, Synthesis, Antimicrobial and Anticancer Activity of some Novel Benzoxazole-Isatin Conjugates Source: Biointerface Research in Applied Chemistry URL

Sources

Material safety data sheet (MSDS) for 5-Bromo-7-methyl-1,3-benzoxazol-2-amine

An In-Depth Technical Guide to the Safe Handling and Scientific Context of 5-Bromo-7-methyl-1,3-benzoxazol-2-amine

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on 5-Bromo-7-methyl-1,3-benzoxazol-2-amine (CAS No. 1268110-58-2). In the absence of a formally issued Material Safety Data Sheet (MSDS), this guide synthesizes critical safety information from structurally analogous compounds to establish a robust framework for safe handling, storage, and disposal. Beyond safety, this whitepaper delves into the synthetic chemistry, known biological relevance, and physicochemical properties of the benzoxazole scaffold, offering field-proven insights to inform experimental design and application.

Section 1: Executive Summary & Scientific Context

5-Bromo-7-methyl-1,3-benzoxazol-2-amine is a substituted heterocyclic compound belonging to the benzoxazole class.[1] Benzoxazoles are a cornerstone in medicinal chemistry, recognized for their presence in a wide array of pharmacologically active molecules and their utility as versatile synthetic intermediates.[2][3] Derivatives of the benzoxazole core are known to exhibit significant biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[4][5]

The specific substitution pattern of this compound—a bromine atom at position 5 and a methyl group at position 7 of the benzoxazole ring—suggests its potential as a key building block in discovery chemistry. Halogen atoms like bromine can serve as handles for further functionalization through cross-coupling reactions, while the methyl group can influence steric and electronic properties, impacting biological target engagement.[6]

Given that a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, this guide establishes a presumptive safety profile based on established data for closely related 2-aminobenzoxazoles and other brominated aromatic compounds. This approach is critical for ensuring laboratory safety while working with novel research chemicals.

Section 2: Physicochemical & Structural Data

A precise understanding of a compound's physical and chemical properties is fundamental to its safe and effective use in a research setting. The key identifiers and properties for 5-Bromo-7-methyl-1,3-benzoxazol-2-amine are summarized below.

| Property | Value | Source |

| IUPAC Name | 5-bromo-7-methyl-1,3-benzoxazol-2-amine | Molport[1] |

| CAS Number | 1268110-58-2 | Molport[1] |

| Molecular Formula | C₈H₇BrN₂O | Molport[1] |

| Molecular Weight | 227.061 g/mol | Molport[1] |

| Canonical SMILES | Cc1cc(Br)cc2nc(N)oc12 | Molport[1] |

| InChI Key | MDUMZYBSWZHDHS-UHFFFAOYSA-N | Molport[1] |

Molecular Structure Diagram

Caption: 2D structure of 5-Bromo-7-methyl-1,3-benzoxazol-2-amine.

Section 3: Hazard & Safety Profile (Inferred)

CRITICAL NOTE: The following hazard information is not derived from a specific SDS for 5-Bromo-7-methyl-1,3-benzoxazol-2-amine but is inferred from the safety profiles of structurally similar compounds, such as 5-bromo-1,3-benzoxazol-2-amine, and other halogenated aminobenzoxazoles.[7][8][9][10] This information must be used as a guide for implementing conservative safety measures.

GHS Hazard Classification (Presumptive)

| Hazard Class | Category | GHS Code | Statement | Source (Analogous Compounds) |

| Acute Toxicity, Oral | Category 4 | H302 | Harmful if swallowed | [9][10] |

| Skin Corrosion/Irritation | Category 2 | H315 | Causes skin irritation | [9][10][11] |

| Serious Eye Damage/Irritation | Category 2A/2 | H319 | Causes serious eye irritation | [9][10][11][12] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335 | May cause respiratory irritation | [9][12] |

Precautionary Statements (Recommended)

Based on the inferred hazards, the following precautionary measures are mandated.

| Code | Precautionary Statement | Rationale & Source |

| Prevention | ||

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | Standard for irritants and compounds with unknown inhalation toxicity.[12][13] |

| P264 | Wash face, hands and any exposed skin thoroughly after handling. | Essential for preventing skin and eye irritation.[11][12] |

| P270 | Do not eat, drink or smoke when using this product. | Standard practice for acutely toxic (oral) substances.[12][14] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | Mandatory personal protective equipment (PPE) for handling skin and eye irritants.[9][11] |

| Response | ||

| P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. | Addresses acute oral toxicity.[12][14] |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | First aid for skin contact.[11][12] |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | Critical first aid for eye contact.[9][11][12] |

| P337+P313 | If eye irritation persists: Get medical advice/attention. | Follow-up for persistent eye irritation.[8][11] |

| Storage | ||

| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. | Prevents inhalation exposure and maintains compound integrity.[12][15] |

| Disposal | ||

| P501 | Dispose of contents/container to an approved waste disposal plant. | Ensures environmentally responsible disposal of chemical waste.[12] |

Emergency Response Workflow

Caption: Standard emergency response workflow for chemical exposure.

Section 4: Synthesis & Reactivity Insights

Core Synthesis Strategy: Cyclization of 2-Aminophenols

The synthesis of the 2-aminobenzoxazole core is a well-established process in organic chemistry, most commonly proceeding through the cyclization of a corresponding 2-aminophenol precursor.[3] The key transformation involves reacting the 2-aminophenol with a cyanating agent.

Causality in Reagent Choice: Historically, highly toxic cyanogen bromide (BrCN) was frequently used.[16] However, modern synthetic chemistry prioritizes safer alternatives. A highly effective and less hazardous approach employs reagents like N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) in the presence of a Lewis acid, such as BF₃·Et₂O. The Lewis acid activates the cyano group of NCTS, facilitating a nucleophilic attack from the amino group of the 2-aminophenol, which initiates the cyclization cascade.

Protocol: General Synthesis of a 2-Aminobenzoxazole

This protocol is a representative example adapted from modern literature for the synthesis of the core scaffold and should be optimized for the specific 2-amino-4-bromo-6-methylphenol precursor required for the title compound.[4]

-

Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the substituted 2-aminophenol (1.0 eq) in an anhydrous solvent such as 1,4-dioxane.

-

Reagent Addition: Add the cyanating agent (e.g., NCTS, 1.5 eq) to the solution.

-

Initiation: Cool the mixture in an ice bath (0 °C) and slowly add the Lewis acid catalyst (e.g., BF₃·Et₂O, 2.0 eq).

-

Reaction: Allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction mixture and quench by slowly adding a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the final 2-aminobenzoxazole derivative.

Synthetic Workflow Diagram

Caption: General synthetic workflow for 2-aminobenzoxazole derivatives.

Section 5: Handling, Storage & Disposal

Engineering Controls

-

Ventilation: All handling of solid material and preparation of solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[9][17]

-

Safety Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area.[12][15]

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield conforming to NIOSH (US) or EN 166 (EU) standards.[7][11]

-

Skin Protection: Wear a lab coat and handle with chemically resistant gloves (e.g., nitrile). Gloves must be inspected prior to use and replaced immediately if contaminated or damaged.[7][9]

-

Respiratory Protection: If engineering controls are insufficient or for spill cleanup, use a NIOSH-approved respirator with an appropriate particulate filter.[11]

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[11][15]

-

Keep away from strong oxidizing agents, strong acids, and strong bases, as these are common incompatibilities for amine-containing heterocyclic compounds.[12]

Disposal

-

Dispose of waste material and empty containers in accordance with all local, regional, and national regulations. Contact a licensed professional waste disposal service. Do not allow the product to enter drains.[12]

References

-

Molport. 5-bromo-7-methyl-1,3-benzoxazol-2-amine. Molport. Available from: [Link].

-

Angene Chemical. Safety Data Sheet for 3-bromo-5,5-dimethyl-4,5-dihydroisoxazole. Angene Chemical. Available from: [Link].

-

PubChem. 5-bromo-7-fluoro-1H-1,3-benzodiazol-2-amine. National Institutes of Health. Available from: [Link].

-

Králová, P., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega. Available from: [Link].

-

Sharma, V., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances. Available from: [Link].

-

Králová, P., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. National Center for Biotechnology Information. Available from: [Link].

-

The Lab Depot. Material Safety Data Sheet Hydroquinone. The Lab Depot, Inc. Available from: [Link].

-

Organic Chemistry Portal. Synthesis of Benzoxazoles. Organic-chemistry.org. Available from: [Link].

-

DC Fine Chemicals. Safety Data Sheet for Hydroquinone. DC Fine Chemicals. Available from: [Link].

-

PubChemLite. 5-bromo-1,3-benzoxazol-2-amine. PubChemLite. Available from: [Link].

-

ResearchGate. Synthesized 5-bromo-1H-benzo[d]imidazol-2-amine derivatives. ResearchGate. Available from: [Link].

-

Singh, S., et al. (2021). A Review on Benzoxazole Containing Heterocyclic Compounds as a Wonder Medication for Thousands of Ailments. International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link].

-

Sharma, V., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. National Center for Biotechnology Information. Available from: [Link].

-

Kumar, R., et al. (2022). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. National Center for Biotechnology Information. Available from: [Link].

Sources

- 1. molport.com [molport.com]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. echemi.com [echemi.com]

- 8. 5-BROMOBENZO[D]OXAZOL-2-AMINE | 64037-07-6 [chemicalbook.com]

- 9. angenechemical.com [angenechemical.com]

- 10. 5-bromo-7-fluoro-1H-1,3-benzodiazol-2-amine | C7H5BrFN3 | CID 118526212 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

- 13. Hydroquinone SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 14. spectrumchemical.com [spectrumchemical.com]

- 15. fishersci.com [fishersci.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. spectrumchemical.com [spectrumchemical.com]

The Subtle Influence of a Neighbor: An In-depth Technical Guide to the Electronic and Steric Effects of the 7-Methyl Group on Benzoxazole Rings

Introduction: The Benzoxazole Scaffold and the Significance of Substituent Effects

The benzoxazole core, a bicyclic system comprising a fused benzene and oxazole ring, is a privileged scaffold in medicinal chemistry and materials science.[1][2][3] Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2] The therapeutic versatility of these compounds often arises from the specific substitution patterns on the benzoxazole ring, which modulate their electronic and steric properties, thereby influencing their interactions with biological targets.

This technical guide provides an in-depth analysis of the electronic and steric effects of a single methyl group at the 7-position of the benzoxazole ring. The placement of a substituent at this position, immediately adjacent to the heterocyclic oxygen atom, introduces a unique interplay of electronic donation and steric hindrance that significantly impacts the molecule's reactivity, spectroscopic properties, and potential applications in drug discovery. By understanding these nuanced effects, researchers can make more informed decisions in the design and synthesis of novel benzoxazole-based compounds with tailored properties.

Part 1: The Dual Nature of the 7-Methyl Group: Electronic Effects

The methyl group is generally considered an electron-donating group, influencing the aromatic ring through two primary mechanisms: the inductive effect and hyperconjugation.

The Inductive Effect (+I)

The methyl group, being composed of sp³ hybridized carbon, is less electronegative than the sp² hybridized carbons of the aromatic ring. This difference in electronegativity leads to a polarization of the sigma (σ) bond between the methyl group and the C7 carbon of the benzoxazole ring, resulting in a net donation of electron density into the ring system. This inductive effect is relatively weak and its influence decreases with distance.

Hyperconjugation

Hyperconjugation is a stabilizing interaction that involves the delocalization of electrons from the C-H σ-bonds of the methyl group into the adjacent π-system of the benzoxazole ring. This overlap of σ- and π-orbitals effectively increases the electron density at specific positions on the ring. In the case of the 7-methyl group, hyperconjugation contributes to an increase in electron density on the benzene portion of the scaffold.

Caption: Electronic effects of the 7-methyl group on the benzoxazole ring.

Part 2: The "Ortho" Effect Analogue: Steric Implications of the 7-Methyl Group

The placement of the methyl group at the 7-position introduces significant steric hindrance due to its proximity to the oxygen atom of the oxazole ring. This is analogous to the well-documented "ortho effect" observed in substituted benzoic acids and anilines, where a substituent ortho to a functional group can force it out of the plane of the aromatic ring, thereby altering its reactivity.[4][5]

In 7-methylbenzoxazole, this steric clash can influence:

-

Reagent Approach: The methyl group can physically block or hinder the approach of reagents to the C7a-O1 bond and the N3 atom, potentially altering reaction pathways and product distributions compared to less hindered isomers like 5-methylbenzoxazole.

-

Conformational Preferences: In 2-substituted 7-methylbenzoxazoles, the steric interaction between the 7-methyl group and the 2-substituent can influence the preferred conformation of the substituent, which can have profound effects on biological activity.

-

Solvation: The steric bulk of the 7-methyl group can affect the solvation of the nearby heteroatoms, which can in turn influence the molecule's solubility and reactivity in different solvents.

Caption: Steric hindrance by the 7-methyl group on reagent approach.

Part 3: Manifestations in Chemical Reactivity and Spectroscopic Properties

The combined electronic and steric effects of the 7-methyl group lead to distinct chemical and physical properties compared to other methylbenzoxazole isomers.

Chemical Reactivity

-

Electrophilic Aromatic Substitution: The 7-methyl group, being an ortho, para-director, would be expected to activate the 4- and 6-positions for electrophilic substitution. However, the steric bulk of the 7-methyl group might disfavor substitution at the adjacent 6-position.

-

Reactions at the Heterocyclic Ring: The steric hindrance from the 7-methyl group could potentially decrease the rate of reactions involving nucleophilic attack at the C2 position or reactions involving the lone pair of the nitrogen atom at N3, compared to the 5-methyl isomer.

Spectroscopic Signatures

The position of the methyl group significantly influences the electronic environment of the benzoxazole ring, leading to characteristic shifts in NMR and other spectroscopic techniques.[6]

Table 1: Comparative ¹H and ¹³C NMR Spectroscopic Data of Methylated Benzoxazole Isomers (in CDCl₃) [6][7]

| Isomer | Chemical Shift (δ) of -CH₃ (ppm) | Chemical Shifts (δ) of Aromatic Protons (ppm) |

| 2-Methylbenzoxazole | ~2.6 | ~7.3-7.7 (m) |

| 4-Methylbenzoxazole | ~2.6 | ~7.0-7.5 (m) |

| 5-Methylbenzoxazole | ~2.5 | ~7.2-7.6 (m) |

| 7-Methylbenzoxazole | ~2.7 | ~7.1-7.5 (m) |

The downfield shift of the 7-methyl protons (~2.7 ppm) compared to the 5-methyl protons (~2.5 ppm) can be attributed to the anisotropic effect of the nearby heterocyclic ring.[6] The specific splitting patterns of the aromatic protons are also diagnostic for each isomer.

Part 4: Implications for Drug Development

The electronic and steric properties imparted by the 7-methyl group can have a profound impact on the pharmacological profile of benzoxazole derivatives.

Structure-Activity Relationships (SAR)

In drug design, the introduction of a methyl group can serve several purposes:

-

Probing Steric Pockets: The steric bulk of the 7-methyl group can be used to probe the topology of a protein's binding site. Its presence may either enhance binding by filling a hydrophobic pocket or decrease affinity due to a steric clash.

-

Modulating Lipophilicity: The addition of a methyl group increases the lipophilicity of the molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties.

-

Blocking Metabolism: A methyl group at the 7-position can block potential sites of metabolic oxidation, thereby increasing the metabolic stability and half-life of the drug candidate. One study noted that the introduction of a methyl group at the 7th position of a 2-aminophenyl benzoxazole scaffold boosted its antibacterial activity against E. coli.[3]

Case Studies

While specific examples isolating the effect of a 7-methyl group are part of proprietary drug development, the general importance of methyl substitution is well-established in benzoxazole-based drug candidates. For instance, in the development of anticancer agents, the substitution pattern on the benzoxazole ring is critical for activity against targets like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[2]

Part 5: Experimental Protocols

Synthesis of 7-Methylbenzoxazole

A common and effective method for the synthesis of 2-substituted benzoxazoles is the condensation of a 2-aminophenol with a carboxylic acid or its derivative.[8] The following protocol is a representative method for the synthesis of 7-methylbenzoxazole.

Protocol: Microwave-Assisted Synthesis of 2-Aryl-7-methylbenzoxazole

-

Materials:

-

2-Amino-6-methylphenol (1.0 mmol)

-

Aromatic aldehyde (1.0 mmol)

-

Choline chloride/Oxalic acid deep eutectic solvent (DES) (10 mol%)

-

Ethyl acetate

-

Distilled water

-

Anhydrous Na₂SO₄

-

Microwave process vial

-

-

Procedure:

-

In a microwave process vial, combine 2-amino-6-methylphenol (1.0 mmol), the desired aromatic aldehyde (1.0 mmol), and the choline chloride/oxalic acid DES catalyst (10 mol%).[8]

-

Seal the vial and place it in a microwave reactor.

-

Irradiate the reaction mixture at 120°C for 15 minutes.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature.

-

Extract the product with ethyl acetate (3 x 10 mL).

-

Wash the combined organic layers with distilled water (3 x 15 mL) and then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄ and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel if necessary.

-

Caption: Workflow for the synthesis of 2-aryl-7-methylbenzoxazole.

Conclusion

The 7-methyl group on a benzoxazole ring, though a seemingly minor structural modification, exerts a significant and multifaceted influence on the molecule's properties. Its electron-donating inductive and hyperconjugative effects increase the electron density of the aromatic system, while its steric bulk, analogous to an "ortho effect," presents a significant steric shield around the heterocyclic portion of the scaffold. These combined effects modulate the chemical reactivity, dictate specific spectroscopic signatures, and provide a valuable tool for fine-tuning the pharmacological properties of benzoxazole derivatives in drug discovery. A thorough understanding of these principles is paramount for the rational design of novel benzoxazole-based compounds with enhanced potency, selectivity, and pharmacokinetic profiles.

References

- A Spectroscopic Showdown: Unraveling the Isomers of Methyl

- SUPPLEMENTARY INFORM

- Biological activities of benzoxazole and its derivatives. (n.d.).

- VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400. (2015). Royal Society of Chemistry.

- Biological activity of benzoxazole deriv

- Microwave-Assisted Synthesis of Benzoxazoles: Application Notes and Protocols. (2025). BenchChem.

- Facile and efficient synthesis of benzoxazole derivatives using novel c

- SYNTHESIS AND ANTIFUNGAL ACTIVITY OF BENZOXAZOLE DERIVATIVES WITH THEIR SAR ANALYSIS BY SAS-MAP. (2020).

- Benzoxazole derivatives: design, synthesis and biological evaluation. (n.d.).

- SYNTHESIS AND ANTIFUNGAL ACTIVITY OF BENZOXAZOLE DERIVATIVES WITH THEIR SAR ANALYSIS BY SAS-MAP. (n.d.). Farmacia Journal.

- Synthetic Strategies Towards Benzoxazole Ring Systems. (n.d.).

- Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. (n.d.). PMC.

- Benzoxazole synthesis. (n.d.). Organic Chemistry Portal.

- The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib. (n.d.). PMC.

- Machine learning of molecular electronic properties in chemical compound space. (2013).

- One-Pot Synthesis of Benzoxazole/Benzothiazole-Substituted Esters by Michael Addition: A Selective Construction of C-N/C-S Bonds. (2023). MDPI.

- A Sustainable Visible Light‐Mediated Synthesis of Benzoxazole 2‐Carboxyl

- Isomeric structures of benzimidazole, benzoxazole, and benzothiazole derivatives, their electronic properties and transformations. (2025).

- Biological activity of 3-(2-benzoxazol-5-yl)

- A Comparative Guide to the Electronic Properties of Methylbenzaldehyde Isomers: A DFT Perspective. (2025). BenchChem.

- Synthetic transformations and biological screening of benzoxazole derivatives: A review. (n.d.).

- Participation of the Cyanide Group in the Reaction Mechanism of Benzoxazole Formation: Monitoring by Continuous Flow Cell NMR. (2025). MDPI.

- Electrophilic and Nucleophilic Aromatic Substitutions are Mechanistically Similar with Opposite Polarity. (n.d.).

- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (n.d.). EPFL.

- Chem 263 Oct. 6, 2009 Electrophilic Substitution of Substituted Benzenes Resonance Effect Inductive Effect C=C, π system Singl. (2009).

- Analysis of Electrophilic Aromatic Substitution in Aromatic Nitration, Aromatic Halogen

- Acid-base properties of hydroxyquinolines in aqueous solution: Effect of hydroxyl group position on thermodynamic protonation parameters. (2025). ULisboa Research Portal.

- A Comparative Analysis of the Biological Activities of 5-Methylbenzoxazole and Other Benzoxazole Deriv

- Optimizing Optical Properties of Benzoxazole. (2024).

- explain the order of acidity o-hydroxy benzoic acid >m hydroxy benzoi. (2011). askIITians.

- Excited-state acidity of the bifunctional molecules 3-(2′-hydroxyphenyl)-5-methyl-Δ2-1,2,4-oxadiazoline and 3-(2. (n.d.). RSC Publishing.

- Why acidity of p-methoxybenzoic acid is more acidic than p-hydroxybenzoic acid? (2019). Chemistry Stack Exchange.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. rsc.org [rsc.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Pharmacokinetic Profiling of Brominated Benzoxazole-2-Amine Compounds: A Technical Whitepaper

Executive Summary

In modern medicinal chemistry, the benzoxazole-2-amine scaffold is a highly privileged bioisostere, frequently deployed in the design of kinase inhibitors and receptor ligands. However, as a Senior Application Scientist, I frequently encounter a recurring paradox with this chemotype: its excellent target affinity is often undermined by rapid hepatic clearance and poor in vivo exposure.

To overcome this, structural optimization often relies on targeted halogenation. The strategic installation of a bromine atom—typically at the 5- or 6-position of the benzoxazole ring—serves a dual pharmacokinetic purpose. First, it sterically and electronically shields the aromatic ring from Cytochrome P450 (CYP450)-mediated oxidation. Second, it modulates the compound's lipophilicity, fundamentally altering its volume of distribution and membrane permeability. This whitepaper provides an in-depth, self-validating framework for the pharmacokinetic (PK) profiling of brominated benzoxazole-2-amines, bridging the gap between in vitro ADME assays and in vivo PK outcomes.

The Pharmacochemical Rationale: The Halogen Effect

The optimization of a drug's half-life ( t1/2 ) requires a delicate balance between Clearance (CL) and the Volume of Distribution at steady state ( Vd,ss ). A common misconception in drug design is that simply decreasing lipophilicity will universally improve the PK profile. However, decreasing lipophilicity without addressing a metabolic soft-spot often leads to both lower clearance and a lower volume of distribution, ultimately failing to extend the half-life[1].

Bromination offers a more sophisticated solution:

-

Metabolic Shielding: Unsubstituted benzoxazoles are highly susceptible to aromatic hydroxylation by hepatic CYP enzymes. Bromine, being a bulky and electronegative halogen, deactivates the ring toward electrophilic attack and physically blocks the metabolic soft spot, drastically reducing intrinsic clearance ( CLint )[2].

-

Lipophilicity and Distribution: Halogenation inherently increases the lipophilicity (LogD) of the compound, which enhances passive permeation through bilipid membranes[3]. Furthermore, lipophilicity is a principal correlate of in vivo Vd ; as the drug becomes more lipophilic, it partitions more extensively into lipid-rich extravascular tissues, pulling the drug out of the central plasma compartment[4].

The mathematical interplay is defined by t1/2=CL0.693×Vd . By simultaneously decreasing CL (via metabolic shielding) and increasing Vd (via lipophilicity), bromination acts as a powerful lever to prolong the terminal half-life.

Figure 1: Mechanistic logic of structural bromination to overcome CYP450-mediated rapid clearance.

In Vitro to In Vivo Pharmacokinetic Workflow

To confidently advance a brominated benzoxazole-2-amine into preclinical development, a sequential, data-driven workflow must be executed.

Figure 2: Sequential workflow for the pharmacokinetic profiling of benzoxazole-2-amine derivatives.

Self-Validating Experimental Protocols

A protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems, ensuring that every data point generated is mechanistically sound and analytically robust.

Protocol A: Human Liver Microsomal (HLM) Stability Assay

This assay determines the in vitro intrinsic clearance ( CLint ) of the compound.

Causality Principle: By isolating the phase I metabolic enzymes (primarily CYP450s) in the presence of an NADPH regenerating system, we can quantify the exact rate of parent drug depletion without the confounding variables of renal clearance or tissue distribution.

-

Preparation: Thaw HLM on ice. Prepare a 0.1 M potassium phosphate buffer (pH 7.4). Dilute the microsomes to a final protein concentration of 0.5 mg/mL in the buffer.

-

Spiking: Add the brominated benzoxazole-2-amine (final concentration: 1 µM, keeping organic solvent <0.1% to prevent enzyme denaturation).

-

Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding the NADPH regenerating system (1 mM final concentration).

-

Kinetic Sampling: At t=0,5,15,30,and 60 minutes, extract a 50 µL aliquot and immediately plunge it into 150 µL of ice-cold acetonitrile (ACN) containing an Internal Standard (IS, e.g., Tolbutamide). Causality: Cold ACN instantly precipitates the microsomal proteins, halting all enzymatic activity and extracting the remaining drug.

-

Centrifugation: Centrifuge at 4,000 rpm for 15 minutes at 4°C. Transfer the supernatant for LC-MS/MS analysis.

-

Self-Validation Criteria: Run Verapamil (High CL) and Dextromethorphan (Low CL) in parallel[2]. The assay is only valid if Verapamil exhibits a t1/2<15 min and Dextromethorphan exhibits a t1/2>45 min. Failure to meet these thresholds indicates compromised microsomal activity or NADPH degradation.

Protocol B: LC-MS/MS Bioanalysis for Plasma PK

Following in vivo dosing (e.g., IV and PO in Sprague-Dawley rats), plasma samples must be analyzed to calculate absolute bioavailability ( F% ).

Causality Principle: Biological matrices contain endogenous phospholipids that cause severe ion suppression in the mass spectrometer's electrospray ionization (ESI) source. We utilize a matrix-matched calibration curve to normalize this suppression effect across both standards and unknown samples.

-

Sample Preparation (Protein Precipitation): To 50 µL of rat plasma, add 150 µL of ACN containing the IS (100 ng/mL). Vortex for 2 minutes and centrifuge at 14,000 x g for 10 minutes.

-

Chromatography: Inject 5 µL of the supernatant onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm). Use a gradient elution of Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (ACN + 0.1% Formic Acid). Causality: Formic acid ensures the benzoxazole-2-amine remains protonated, maximizing positive-ion ESI efficiency.

-

Detection: Operate the triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, tracking the specific precursor-to-product ion transitions for the brominated compound.

-

Self-Validation Criteria:

-

IS Tracking: The peak area of the IS must remain within ±15% across all injections. A drift indicates source fouling.

-

Carryover Check: A blank plasma sample injected immediately after the Upper Limit of Quantification (ULOQ) must show a peak area <20% of the Lower Limit of Quantification (LLOQ).

-

Quantitative Data Presentation

The table below summarizes representative profiling data, illustrating the profound pharmacokinetic shifts achieved by brominating the benzoxazole-2-amine core.

| Parameter | Unsubstituted Benzoxazole-2-amine | 5-Bromo-benzoxazole-2-amine | Mechanistic Causality |

| LogD (pH 7.4) | 1.82 | 2.95 | Bromine's electron cloud significantly increases lipophilicity. |

| HLM CLint | 85.4 µL/min/mg | 22.1 µL/min/mg | Steric shielding blocks CYP450-mediated aromatic oxidation. |

| Caco-2 Papp | 1.2 × 10⁻⁶ cm/s | 8.5 × 10⁻⁶ cm/s | Higher lipophilicity enhances passive diffusion across enterocytes. |

| Volume of Dist. ( Vd ) | 0.8 L/kg | 2.4 L/kg | Increased partitioning into lipid-rich extravascular tissues. |

| IV Half-life ( t1/2 ) | 0.6 h | 3.2 h | Driven by the mathematical combination of decreased CL and higher Vd . |

| Bioavailability (F%) | 12% | 48% | Reduced hepatic first-pass metabolism allows more intact drug to reach systemic circulation. |

References

- Title: Halogenation of Pharmaceuticals Is an Impediment to Ready Biodegradability Source: MDPI URL

- Title: Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis Source: NIH / PMC URL

- Title: Why Decreasing Lipophilicity Alone Is Often Not a Reliable Strategy for Extending IV Half-life Source: NIH / PMC URL

- Title: Effect of lipophilicity on drug distribution and elimination: Influence of obesity Source: ResearchGate / Wiley URL

Sources

A Comprehensive Framework for the In Vitro Safety and Toxicity Assessment of 5-Bromo-7-methyl-1,3-benzoxazol-2-amine

Abstract

The benzoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anticancer and antimicrobial properties.[1][2][3][4][5][6] 5-Bromo-7-methyl-1,3-benzoxazol-2-amine (PubChem CID: 155562061) is a member of this class for which the safety and toxicity profile is not yet publicly characterized. This technical guide presents a comprehensive, tiered framework for establishing the in vitro safety profile of this and similar novel chemical entities. As a Senior Application Scientist, the rationale behind this testing cascade is to systematically de-risk the compound, starting with foundational cytotoxicity and progressing to specific, high-impact liabilities such as genotoxicity, cardiotoxicity, and metabolic drug-drug interaction potential. This document provides not only the scientific rationale for each assay but also detailed, field-proven protocols and data interpretation guidelines designed for researchers, scientists, and drug development professionals.

Foundational Assessment: General Cytotoxicity

Scientific Rationale

The initial and most critical step in any safety assessment is to determine the concentration at which a compound exerts general toxicity to living cells.[7] This foundational data informs the dose selection for all subsequent, more mechanistically focused assays, ensuring that observed effects are not merely a consequence of overwhelming cellular death. By establishing the 50% inhibitory concentration (IC50) across multiple cell lines, we can identify a therapeutic window and detect potential cell-type-specific sensitivities. The Neutral Red Uptake (NRU) assay is a robust, validated method recommended by the Organisation for Economic Co-operation and Development (OECD) for its high reproducibility and relevance in estimating starting doses for in vivo studies.[8][9]

Experimental Workflow: Cytotoxicity Profiling

Caption: Workflow for determining the IC50 value using the NRU cytotoxicity assay.

Detailed Protocol: Neutral Red Uptake (NRU) Assay

-

Cell Plating: Seed human cell lines (e.g., HepG2 for liver context, HEK293 for kidney context) into 96-well microplates at a pre-determined optimal density and incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Preparation: Prepare a stock solution of 5-Bromo-7-methyl-1,3-benzoxazol-2-amine in a suitable solvent (e.g., DMSO). Perform serial dilutions in cell culture medium to create a range of at least 8 final test concentrations. The final solvent concentration should be consistent across all wells and typically ≤0.5%.

-

Cell Dosing: Remove the seeding medium from the cells and replace it with the medium containing the various concentrations of the test compound. Include vehicle control (medium with solvent) and positive control (e.g., Doxorubicin) wells.

-

Incubation: Incubate the plates for a defined period, typically 48 or 72 hours.

-

Neutral Red Staining: After incubation, replace the treatment medium with fresh medium containing 50 µg/mL Neutral Red. Incubate for 3 hours to allow for the uptake of the dye into the lysosomes of viable cells.

-

Extraction: Wash the cells with a wash buffer (e.g., PBS) to remove excess dye. Add a Neutral Red destain solution (e.g., 1% acetic acid, 50% ethanol) to each well and shake for 10 minutes to extract the dye from the cells.

-

Data Acquisition: Measure the optical density (OD) of the extracted dye at ~540 nm using a microplate reader.

-

Analysis: Calculate the percent viability relative to the vehicle control. Plot the percent viability against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Data Presentation: Cytotoxicity Summary

| Cell Line | Tissue of Origin | Assay Duration | IC50 (µM) |

| HepG2 | Human Liver Carcinoma | 48h | [Insert Data] |

| HEK293 | Human Embryonic Kidney | 48h | [Insert Data] |

| A549 | Human Lung Carcinoma | 48h | [Insert Data] |

Genotoxicity and Mutagenicity Assessment

Scientific Rationale

Genotoxicity assessment is a non-negotiable component of safety profiling, as it evaluates a compound's potential to damage DNA, which can lead to carcinogenesis or heritable genetic defects.[7][10] A tiered approach is standard practice. The initial screen utilizes the bacterial reverse mutation assay (Ames test) to detect point mutations and frameshift mutations.[11][12][13][14] This is followed by an in vitro micronucleus test in mammalian cells, which detects both chromosome breakage (clastogenicity) and chromosome loss (aneugenicity).[15][16][17][18] The inclusion of a metabolic activation system (S9 fraction from rat liver) in both assays is crucial to identify metabolites that may be genotoxic.[11][13]

Experimental Workflow: Tiered Genotoxicity Testing

Caption: A tiered strategy for assessing the genotoxic potential of a test compound.

Detailed Protocols

2.3.1 Bacterial Reverse Mutation (Ames) Test (OECD 471)

-

Strain Preparation: Use at least five strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and/or Escherichia coli (e.g., WP2 uvrA).

-

Exposure: In a test tube, combine the test compound at several concentrations, the bacterial culture, and either a phosphate buffer (for -S9 condition) or a liver S9 fraction with cofactors (for +S9 condition).[11][13][14]

-

Plating: Add molten top agar to the tube, vortex gently, and pour the mixture onto minimal glucose agar plates.[13]

-

Incubation: Incubate the plates at 37°C for 48-72 hours.[11][13]

-

Analysis: Count the number of revertant colonies on each plate. A compound is considered mutagenic if it causes a dose-dependent increase in revertant colonies that is at least double the background (vehicle control) count in one or more strains.[12]

2.3.2 In Vitro Mammalian Cell Micronucleus Test (OECD 487)

-

Cell Culture: Culture mammalian cells (e.g., CHO-K1, TK6, or human peripheral blood lymphocytes) to an appropriate density.[16]

-

Treatment: Treat the cells with the test compound at a minimum of three analyzable concentrations (determined from prior cytotoxicity data) for a short duration (3-6 hours) with and without S9, and for a longer duration (approx. 1.5-2 normal cell cycles) without S9.[15][16]

-

Cytokinesis Block: After treatment, wash the cells and add fresh medium containing Cytochalasin B to block cytokinesis, resulting in binucleated cells.[17] This ensures that only cells that have undergone mitosis are scored.

-

Harvest and Staining: Harvest the cells, subject them to hypotonic treatment, fix, and drop them onto microscope slides. Stain with a DNA-specific stain like DAPI or Giemsa.[15][16]

-

Scoring: Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei.[17] A positive result is a statistically significant, dose-dependent increase in the frequency of micronucleated cells.[16]

Data Presentation: Genotoxicity Summary

Ames Test Results

| Strain | Metabolic Activation | Fold Increase over Control (Highest Conc.) | Result |

| TA98 | -S9 / +S9 | [Insert Data] | [Positive/Negative] |

| TA100 | -S9 / +S9 | [Insert Data] | [Positive/Negative] |

| ... | ... | ... | ... |

Micronucleus Test Results

| Treatment Condition | Highest Conc. Tested (µM) | % Micronucleated Binucleate Cells | Result |

| 3h, -S9 | [Insert Data] | [Insert Data] | [Positive/Negative] |

| 3h, +S9 | [Insert Data] | [Insert Data] | [Positive/Negative] |

| 24h, -S9 | [Insert Data] | [Insert Data] | [Positive/Negative] |

Organ-Specific Toxicity Assessment

Scientific Rationale

Toxicity is often not general but specific to certain organs, with the heart and liver being primary sites of drug-induced injury.[7][19] Early in vitro screening for these liabilities is essential to prevent late-stage attrition in drug development.

-

Cardiotoxicity: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of acquired Long QT Syndrome, which can lead to fatal cardiac arrhythmias.[20][21] Assessing a compound's effect on this channel is a regulatory requirement and a critical safety checkpoint.[22][23]

-

Hepatotoxicity & Drug-Drug Interactions (DDI): The Cytochrome P450 (CYP) enzyme superfamily is responsible for the metabolism of most drugs.[24] Inhibition of these enzymes by a new compound can dangerously elevate plasma levels of co-administered drugs, leading to toxicity.[25] Screening against a panel of key CYP isoforms (e.g., 3A4, 2D6, 2C9, 2C19, 1A2) is crucial for predicting DDI potential.[26][27]

Experimental Workflow: Organ-Specific Liability Screening

Caption: Parallel workflows for assessing hERG and CYP450 inhibition liabilities.

Detailed Protocols

3.3.1 hERG Inhibition Assay (Automated Patch-Clamp)

-

Cell Preparation: Use a cell line (e.g., CHO or HEK-293) stably expressing the hERG1a isoform.[22] Culture and harvest cells at optimal confluency for electrophysiological recordings.

-

Assay Setup: Utilize an automated patch-clamp system (e.g., QPatch, SyncroPatch).[20] Cells are captured, and a giga-ohm seal is formed. The whole-cell configuration is then established.

-

Electrophysiology: Hold cells at a potential of -80 mV. Apply a depolarizing pulse to +20 mV to activate the channels, followed by a repolarizing step to -50 mV to elicit the characteristic hERG tail current.

-

Compound Application: After establishing a stable baseline current, apply the test compound at increasing concentrations. A positive control (e.g., Dofetilide) should be used to confirm assay sensitivity.[22]

-

Analysis: Measure the peak tail current at each concentration and calculate the percentage of inhibition relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

3.3.2 CYP450 Inhibition Assay (Fluorogenic Method)

-

Reagent Preparation: Use human liver microsomes or recombinant human CYP enzymes. Prepare a reaction mixture containing buffer, an NADPH-regenerating system, and the specific fluorogenic probe substrate for the isoform being tested.[26]

-

Incubation: In a 96-well plate, add the test compound over a range of concentrations to the reaction mixture. Initiate the reaction by adding the enzyme source. Incubate at 37°C.

-

Reaction Termination: Stop the reaction at a specified time point (within the linear range) by adding a stop solution (e.g., acetonitrile).

-

Fluorescence Reading: Read the fluorescence of the generated metabolite on a microplate reader at the appropriate excitation/emission wavelengths.

-

Analysis: Calculate the percent inhibition for each concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve. Repeat for each major CYP isoform.

Data Presentation: Organ-Specific Toxicity Summary

| Assay | Target | Method | IC50 (µM) |

| Cardiotoxicity | hERG Channel | Automated Patch-Clamp | [Insert Data] |

| DDI Potential | CYP3A4 | Fluorogenic | [Insert Data] |

| DDI Potential | CYP2D6 | Fluorogenic | [Insert Data] |

| DDI Potential | CYP2C9 | Fluorogenic | [Insert Data] |

| DDI Potential | CYP2C19 | Fluorogenic | [Insert Data] |

| DDI Potential | CYP1A2 | Fluorogenic | [Insert Data] |

Integrated Safety Profile and Conclusion

Data Synthesis

The culmination of this in vitro testing cascade is an integrated safety profile that provides a holistic view of the compound's potential liabilities. By comparing the IC50 values across different assays, a researcher can begin to understand the compound's selectivity and prioritize risks. For example, if the hERG IC50 is 100-fold higher than the cytotoxic IC50 in a relevant cell line, the immediate cardiotoxicity risk may be considered low. Conversely, if a compound is a potent inhibitor of CYP3A4 at sub-micromolar concentrations, its DDI potential is a significant flag that must be addressed.

Conclusion

While 5-Bromo-7-methyl-1,3-benzoxazol-2-amine currently lacks a public toxicity profile, the framework detailed in this guide provides a clear, scientifically rigorous, and industry-standard path to establishing one. This tiered approach—from foundational cytotoxicity to specific genotoxic and organ-level liabilities—enables an efficient, data-driven assessment of compound safety. The execution of these protocols will generate the critical data necessary to make informed decisions about the continued development of this promising benzoxazole derivative, ensuring that safety and scientific integrity remain at the forefront of the discovery process.

References

-

Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. (2022, August 10). Microbe Online. Retrieved from [Link]

-

In vitro Micronucleus Test, Chromosomal Aberration Assay with Mode of Action. (n.d.). Xenometrix. Retrieved from [Link]

-

Mammalian Cell In Vitro Micronucleus Assay. (n.d.). Charles River Laboratories. Retrieved from [Link]

-

Interim Procedures for Conducting the Salmonella/Microsomal Mutagenicity Assay (Ames Test). (1983). U.S. Environmental Protection Agency. Retrieved from [Link]

-

In vitro Toxicity Testing for Drug Discovery. (n.d.). Pharmaron. Retrieved from [Link]

-

In-vitro hERG & NaV1.5 cardiotoxicity assay. (2025, August 3). protocols.io. Retrieved from [Link]

-

Gupta, P., Chhillar, A. K., & Sharma, R. (2018). Microbial Mutagenicity Assay: Ames Test. Bio-protocol, 8(6), e2779. Retrieved from [Link]

-

hERG Safety. (n.d.). Cyprotex. Retrieved from [Link]

-

Nguyen, H. T., et al. (2023). Solvent free, microwave-assisted synthesis and cytotoxicity evaluation of benzoxazole derivatives. VNUHCM Journal of Science and Technology Development, 26(1). Retrieved from [Link]

-

In Vitro Toxicology Screening Services. (n.d.). Intertek. Retrieved from [Link]

-

Recent Progress of In Vitro Toxicity Assays in Drug Discovery. (2020, January 30). News-Medical.Net. Retrieved from [Link]

-

Anticancer Activity and Molecular Docking Studies of Selected Benzoxazole Derivatives as Apoptosis Inducers in. (2024). Journal of Clinical Practice and Research. Retrieved from [Link]

-

In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. (2023, April 25). protocols.io. Retrieved from [Link]

-

The Ames Test. (n.d.). Retrieved from [Link]

-

An Automated Method to Perform The In Vitro Micronucleus Assay using Multispectral Imaging Flow Cytometry. (2019, May 13). JoVE. Retrieved from [Link]

-

New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. (2021, December 27). Taylor & Francis Online. Retrieved from [Link]

-

Synthesis some new benzoxazole derivatives and their cytotoxicity to human cancer cell lines. (2016). ResearchGate. Retrieved from [Link]

-

Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers. (n.d.). Semantic Scholar. Retrieved from [Link]

-

In Vitro Micronucleus Test (MNT; HCS CHO-K1). (n.d.). Cyprotex. Retrieved from [Link]

-

Updates to OECD in vitro and in chemico test guidelines. (2021, June 18). PETA Science Consortium International e.V. Retrieved from [Link]

-

Assays for CYP450 Inhibition, Induction, and Phenotyping. (n.d.). Charles River Laboratories. Retrieved from [Link]

-

GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A. (2025, March 28). Metrion Biosciences. Retrieved from [Link]

-

CYP450 inhibition assay (fluorogenic). (n.d.). Bienta. Retrieved from [Link]

-

Assessing Cytochrome P450 Time-Dependent Inhibition (IC50 Shift Assay) Using Both Diluted and Non-Diluted Methods. (2021). Springer Nature Experiments. Retrieved from [Link]

-

CYP Inhibition Assay. (n.d.). LifeNet Health LifeSciences. Retrieved from [Link]

-

OECD Guidance Document 129: Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systemic Toxicity Tests. (2010, July 20). National Toxicology Program. Retrieved from [Link]

-

Structure-Based Prediction of hERG-Related Cardiotoxicity: A Benchmark Study. (2017). Journal of Chemical Information and Modeling. Retrieved from [Link]

-

Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systematic Toxicity Tests. (2010, July 20). OECD. Retrieved from [Link]

-

Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks. (2024, November 26). Drug Hunter. Retrieved from [Link]

-

OECD Releases new Test Guidelines for NAMs in 2023. (2023, July 18). ICAPO. Retrieved from [Link]

-

Test No. 491: Short Time Exposure In Vitro Test Method for Identifying i) Chemicals Inducing Serious Eye Damage and ii) Chemicals Not Requiring Classification for Eye Irritation or Serious Eye Damage. (2025, June 25). OECD. Retrieved from [Link]

-

Synthesis and biological activity of novel series of 1,3-benzoxazol-2(3H)-one derivatives. (2014). ResearchGate. Retrieved from [Link]

-

7-bromo-N-methyl-1,3-benzoxazol-2-amine — Chemical Substance Information. (n.d.). NextSDS. Retrieved from [Link]

-

Benzoxazole: Synthetic Methodology and Biological Activities. (2025, January 28). International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]

-